molecular formula C6H10O B13801945 (S)-1-Hexyn-3-OL

(S)-1-Hexyn-3-OL

Cat. No.: B13801945
M. Wt: 98.14 g/mol
InChI Key: LTFTWJYRQNTCHI-ZCFIWIBFSA-N
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Description

(S)-1-Hexyn-3-OL is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (an -OH group) on the same carbon chain. The (S) designation indicates that the compound is the left-handed enantiomer, which can have different biological activities compared to its right-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Hexyn-3-OL can be synthesized through various methods. One common approach involves the use of propargyl alcohol as a starting material. The synthesis typically involves the following steps:

    Alkylation: Propargyl alcohol is reacted with an appropriate alkyl halide in the presence of a base to form the desired alkyne.

    Hydroboration-Oxidation: The alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of chiral catalysts to ensure the selective formation of the (S)-enantiomer. These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Hexyn-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed for selective reduction.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-hexyn-3-one or 1-hexyn-3-al.

    Reduction: Formation of 1-hexen-3-ol or hexane-3-ol.

    Substitution: Formation of various substituted hexynes depending on the nucleophile used.

Scientific Research Applications

(S)-1-Hexyn-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-Hexyn-3-OL depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    ®-1-Hexyn-3-OL: The right-handed enantiomer of 1-Hexyn-3-OL, which may have different biological activities.

    1-Hexyn-3-one: A related compound with a ketone group instead of a hydroxyl group.

    1-Hexyn-3-al: A related compound with an aldehyde group instead of a hydroxyl group.

Uniqueness: (S)-1-Hexyn-3-OL is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its combination of an alkyne and a hydroxyl group also provides unique reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(3S)-hex-1-yn-3-ol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m1/s1

InChI Key

LTFTWJYRQNTCHI-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@@H](C#C)O

Canonical SMILES

CCCC(C#C)O

Origin of Product

United States

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